3-(2-Bromophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide is a synthetic organic compound that features a bromophenyl group, a thiadiazole ring, and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride, followed by cyclization.
Synthesis of the Azetidine Ring: The azetidine ring is often formed via a cyclization reaction involving an appropriate amine and a halogenated precursor.
Coupling Reactions: The bromophenyl group is introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a bromophenyl boronic acid derivative and a palladium catalyst.
Amidation: The final step involves the formation of the amide bond, typically through a reaction between the azetidine derivative and a carboxylic acid or its activated derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring or the azetidine moiety.
Reduction: Reduction reactions may target the bromophenyl group or the amide bond.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide, thiols, or amines under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced products might include dehalogenated derivatives or reduced amides.
Substitution: Substituted products will vary depending on the nucleophile used, such as azides, thiols, or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, 3-(2-Bromophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The thiadiazole ring and azetidine moiety could play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide
- 3-(2-Fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide
- 3-(2-Iodophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide
Uniqueness
The uniqueness of 3-(2-Bromophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chlorinated, fluorinated, or iodinated analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for further research and development.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4OS/c1-10-18-19-15(22-10)20-8-12(9-20)17-14(21)7-6-11-4-2-3-5-13(11)16/h2-5,12H,6-9H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAILKLKXQPUEGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)NC(=O)CCC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.